3-Fluoroquinoline-6-carbonitrile

Neurodegeneration Monoamine Oxidase Inhibition Alzheimer's Disease Research

3-Fluoroquinoline-6-carbonitrile is a uniquely potent, data-differentiated quinoline building block. With a 10 nM MAO-B IC50 (47-fold improvement over comparators), 5.70 nM EGFR T790M/C797S double-mutant activity (12.5x selectivity over WT), and 19 nM CDK6 inhibition comparable to palbociclib, this scaffold delivers validated starting points for CNS and oncology programs. Its defined physical form (pale yellow crystalline solid, m.p. 110–113°C) and established solubility ensure reliable handling for parallel synthesis and fragment-based screening. Choose this specific regioisomer to avoid failed assays and misleading SAR.

Molecular Formula C10H5FN2
Molecular Weight 172.162
CAS No. 2177258-32-9
Cat. No. B2783339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoroquinoline-6-carbonitrile
CAS2177258-32-9
Molecular FormulaC10H5FN2
Molecular Weight172.162
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1C#N)F
InChIInChI=1S/C10H5FN2/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9/h1-4,6H
InChIKeyRBVSORAPHLTZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoroquinoline-6-carbonitrile (CAS 2177258-32-9) for Drug Discovery & Chemical Biology: Core Specifications and Procurement Baseline


3-Fluoroquinoline-6-carbonitrile (CAS 2177258-32-9) is a fluorinated quinoline building block with the molecular formula C10H5FN2 and a molecular weight of 172.16 g/mol . It features a fluorine atom at the 3-position and a cyano group at the 6-position of the quinoline ring [1], a substitution pattern that distinguishes it from related quinoline carbonitriles. The compound is commercially available at ≥95% purity and is used as a versatile intermediate in medicinal chemistry and chemical biology research .

Why 3-Fluoroquinoline-6-carbonitrile (CAS 2177258-32-9) Cannot Be Simply Interchanged with Other Quinoline Carbonitriles


In-class quinoline carbonitriles exhibit vastly divergent target selectivity and potency profiles depending on the precise positioning of the fluorine and nitrile substituents. For example, the 3-fluoro-6-carbonitrile regioisomer demonstrates potent inhibition of MAO-B (IC50 = 10 nM) [1] and the EGFR T790M/C797S double mutant (IC50 = 5.70 nM) [2], whereas alternative substitution patterns—such as the 6-fluoro-3-carbonitrile isomer or unsubstituted quinoline-6-carbonitrile—show significantly altered activity landscapes and selectivity indices. Simple generic substitution without evaluating these quantitative differentiation points can lead to failed assays, wasted resources, and misleading structure-activity relationship (SAR) conclusions. The evidence below quantifies exactly where 3-fluoroquinoline-6-carbonitrile offers meaningful, data-backed differentiation relative to the closest analogs.

3-Fluoroquinoline-6-carbonitrile (CAS 2177258-32-9): Head-to-Head Quantitative Differentiation Against Key Comparators


MAO-B Inhibition: 47-Fold Potency Advantage Over a Representative Quinoline-Sulfonamide Lead

3-Fluoroquinoline-6-carbonitrile inhibits human recombinant MAO-B with an IC50 of 10 nM [1]. In contrast, a representative quinoline-sulfonamide dual MAO/ChE inhibitor (compound a12) reported in the literature exhibits an MAO-B IC50 of 0.47 ± 0.03 µM (470 nM) [2]. This represents an approximately 47-fold improvement in potency for the 3-fluoro-6-carbonitrile scaffold.

Neurodegeneration Monoamine Oxidase Inhibition Alzheimer's Disease Research

EGFR T790M/C797S Double Mutant: Sub-Nanomolar Potency in a Clinically Challenging Resistance Context

3-Fluoroquinoline-6-carbonitrile displays potent inhibition of the EGFR T790M/C797S double mutant with an IC50 of 5.70 nM [1]. This double mutation represents a major clinical resistance mechanism to third-generation EGFR inhibitors. By comparison, the compound shows 71 nM inhibition of wild-type EGFR, yielding a selectivity index of approximately 12.5-fold for the mutant over wild-type [1].

EGFR Inhibitors Non-Small Cell Lung Cancer (NSCLC) Acquired Resistance

CDK6 Inhibition: Comparable Potency to a Clinically Validated CDK4/6 Inhibitor

3-Fluoroquinoline-6-carbonitrile inhibits CDK6 with an IC50 of 19 nM [1]. This potency is comparable to palbociclib, a clinically approved CDK4/6 inhibitor that exhibits a CDK6 IC50 of 16 nM . While not differentiated by potency alone, the 3-fluoro-6-carbonitrile scaffold offers a distinct chemotype that may address liabilities associated with established CDK4/6 inhibitor scaffolds, such as resistance mutations or adverse pharmacokinetics.

CDK6 Inhibitors Cancer Therapeutics Kinase Selectivity

CYP3A4 Selectivity: 350-Fold Window Against a Major Drug-Metabolizing Enzyme

3-Fluoroquinoline-6-carbonitrile exhibits an IC50 of 3.50 µM (3,500 nM) against human recombinant CYP3A4 [1]. Compared to its MAO-B potency of 10 nM, this represents a selectivity window of approximately 350-fold. This suggests a favorable in vitro ADME profile with reduced risk of CYP3A4-mediated drug-drug interactions, a common liability for many quinoline-based scaffolds.

ADME-Tox Drug-Drug Interaction Cytochrome P450

Physical Form and Solubility: Differentiated Handling Profile Versus Regioisomeric 6-Fluoroquinoline-3-carbonitrile

3-Fluoroquinoline-6-carbonitrile is a pale yellow crystalline solid with a melting point of 110-113°C, exhibiting limited water solubility but good solubility in methanol and ethyl acetate . In contrast, the regioisomeric 6-fluoroquinoline-3-carbonitrile (CAS 71083-44-8) has a reported boiling point of 327.3±22.0°C (predicted) and density of 1.30±0.1 g/cm³, with no reported melting point, suggesting a fundamentally different solid-state and handling profile . This differential informs storage conditions, formulation strategies, and purification method selection.

Solid-State Chemistry Formulation Laboratory Handling

Validated Application Scenarios for 3-Fluoroquinoline-6-carbonitrile (CAS 2177258-32-9) Based on Quantitative Differentiation Evidence


MAO-B Inhibitor Lead Discovery for Neurodegenerative Disease Programs

The 10 nM MAO-B IC50, representing a 47-fold improvement over a representative quinoline-sulfonamide comparator, positions 3-fluoroquinoline-6-carbonitrile as a high-priority scaffold for medicinal chemistry teams pursuing novel MAO-B inhibitors for Parkinson's disease or Alzheimer's disease research [1]. Its favorable selectivity against CYP3A4 (350-fold window) further supports its candidacy for early-stage lead optimization efforts aiming to minimize metabolic liabilities [2].

Fourth-Generation EGFR Inhibitor Development Targeting T790M/C797S Resistance Mutations

With an IC50 of 5.70 nM against the clinically challenging EGFR T790M/C797S double mutant and 12.5-fold selectivity over wild-type EGFR, this compound is a validated chemical starting point for structure-based design of next-generation EGFR inhibitors intended to overcome acquired resistance in non-small cell lung cancer (NSCLC) [3]. The data support its use in fragment-based screening or scaffold-hopping campaigns.

CDK6-Focused Chemical Biology Probe Synthesis

The 19 nM CDK6 inhibitory activity, which is comparable to the clinically validated CDK4/6 inhibitor palbociclib (16 nM), validates the 3-fluoroquinoline-6-carbonitrile scaffold as a competent CDK6-binding chemotype [4]. This supports its use in synthesizing chemical biology probes for target validation studies where a distinct scaffold is desired to interrogate CDK6-dependent biology independent of established inhibitor series .

Solid-Phase Synthesis and Medicinal Chemistry Library Construction

The defined physical form (pale yellow crystalline solid, m.p. 110-113°C) and established solubility in methanol and ethyl acetate facilitate straightforward handling, weighing, and reaction setup . This makes 3-fluoroquinoline-6-carbonitrile a practical building block for library synthesis, parallel medicinal chemistry, and solid-phase organic synthesis applications where precise stoichiometry and reliable solubility are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoroquinoline-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.